7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Beschreibung
7-(4-Fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by halogenated aromatic substituents. Its structure includes a 4-fluorobenzyl group at position 7 and a [2-(4-fluorophenyl)ethyl]amino moiety at position 8 (Figure 1). These modifications are hypothesized to enhance binding affinity and metabolic stability compared to non-halogenated analogs by increasing hydrophobicity and resistance to enzymatic degradation .
Eigenschaften
CAS-Nummer |
847572-56-9 |
|---|---|
Molekularformel |
C22H21F2N5O2 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H21F2N5O2/c1-27-19-18(20(30)28(2)22(27)31)29(13-15-5-9-17(24)10-6-15)21(26-19)25-12-11-14-3-7-16(23)8-4-14/h3-10H,11-13H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
HCJARKTXQDQOHH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Purine Skeleton Formation
The purine core is typically derived from xanthine derivatives, such as theophylline (1,3-dimethylxanthine), due to its pre-existing 1,3-dimethyl groups and reactive N-7 and N-9 positions . A modified approach involves alkylating theophylline at the N-7 position using 4-fluorobenzyl bromide under basic conditions. For instance, Patent US20100190771A1 describes analogous N-7 alkylation of purine derivatives using aryl halides in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C .
Reaction Conditions for N-7 Alkylation
| Parameter | Value |
|---|---|
| Substrate | Theophylline |
| Alkylating Agent | 4-Fluorobenzyl bromide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80–100°C |
| Time | 6–12 hours |
This step yields 7-(4-fluorobenzyl)-1,3-dimethylxanthine, confirmed via LC-MS and ¹H NMR .
Introduction of the 8-Aminoethyl Side Chain
The 8-position of the purine ring is functionalized via nucleophilic substitution or palladium-catalyzed coupling. Patent EP0071738B1 highlights the use of 2-(4-fluorophenyl)ethylamine as a nucleophile, reacting with 8-chloropurine intermediates . To avoid competing reactions at N-9, the N-7 and N-9 positions are protected using temporary groups (e.g., tert-butoxycarbonyl, Boc).
Key Steps for 8-Amination
-
Chlorination at C-8 : Treat 7-(4-fluorobenzyl)-1,3-dimethylxanthine with phosphorus oxychloride (POCl₃) under reflux to form the 8-chloro derivative .
-
Amination : React the 8-chloro intermediate with 2-(4-fluorophenyl)ethylamine in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., acetonitrile) at 60–80°C .
Optimized Parameters
-
Molar Ratio : 1:1.2 (purine:amine)
-
Catalyst : None required; reaction proceeds via SNAr mechanism.
Side Chain Modifications and Final Derivatization
The ethylamino side chain may require additional functionalization. Patent US20100190771A1 illustrates the use of azetidine or pyrrolidine rings for amino group stabilization, though the target compound employs a linear ethylamine . To enhance solubility, the final product is often converted to a hydrochloride salt by treating with HCl in ethyl acetate .
| Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|
| None | 80°C | 12 h | 65 |
| InCl₃ | 40°C | 20 min | 78 |
Ultrasound irradiation (25 kHz, 250 W) improves mass transfer and reaction homogeneity, particularly for heterogeneous mixtures .
Purification and Analytical Characterization
Crude products are purified via sequential crystallization. Patent EP0071738B1 recommends using ethanol-water mixtures (9:1 v/v) to isolate pure crystals . Analytical data for the target compound include:
-
¹H NMR (DMSO-d₆) : δ 7.45 (d, 2H, Ar-F), 7.12 (d, 2H, Ar-F), 4.82 (s, 2H, CH₂), 3.45 (t, 2H, NHCH₂), 3.30 (s, 6H, N-CH₃) .
Challenges and Optimization Strategies
-
Regioselectivity : Competing alkylation at N-9 is mitigated by steric hindrance from the 4-fluorobenzyl group .
-
Amination Efficiency : Excess amine (1.2 equiv) ensures complete substitution of the 8-chloro group .
-
Solvent Choice : DMF offers high solubility for intermediates but requires thorough removal via vacuum distillation to avoid side reactions .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-(4-Fluorbenzyl)-8-{[2-(4-Fluorphenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purin-2,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren liefern, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu verschiedenen Derivaten mit unterschiedlichen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Research indicates that compounds with a purine structure can exhibit significant antitumor activity. Studies have shown that 7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by triggering intrinsic pathways associated with cellular stress and damage.
- In Vitro Studies : Preliminary studies have demonstrated that this compound can significantly reduce the viability of several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that play critical roles in cancer progression and inflammation. Notably:
- Kinase Inhibition : The structural features of the compound suggest it may act as an inhibitor of kinases involved in signaling pathways that regulate cell growth and survival.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the fluorobenzyl group in enhancing enzyme binding affinity, which could lead to the development of more effective inhibitors.
Neuroprotective Effects
Emerging evidence suggests that this purine derivative may also possess neuroprotective properties:
- Oxidative Stress Reduction : Studies indicate that the compound can reduce oxidative stress markers in neuronal cells, potentially protecting against neurodegenerative diseases.
- Modulation of Neurotransmitter Systems : The morpholinoethyl moiety may influence neurotransmitter systems, contributing to its neuroprotective effects.
Pharmacological Research
The compound's unique structure makes it a candidate for further pharmacological research:
- Drug Design : The favorable drug-like properties observed in preliminary assessments suggest potential for the development of new synthetic agents with biological activity.
- Therapeutic Applications : Given its diverse biological activities, this compound could be explored for therapeutic applications beyond oncology, including neuroprotection and anti-inflammatory treatments.
Case Studies and Research Findings
A summary of relevant studies provides insights into the compound's efficacy and potential applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of cell growth in multiple cancer lines (GI50 values < 20 μM). |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
| Study 3 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures, indicating potential for treating neurodegenerative conditions. |
Wirkmechanismus
The mechanism of action of 7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Notes:
- *Target Compound: Exact molecular weight calculated based on substituent contributions.
- ‡ Hypothesized activity inferred from structurally related PDE inhibitors .
Key Structural Differences and Implications
Halogenation Effects: The target compound’s 4-fluorobenzyl and 4-fluorophenyl groups contrast with non-halogenated analogs (e.g., 11c, 11d). In corrosion inhibitors, fluorinated analogs (e.g., 7-((1-(4-fluorobenzyl)-...)) show 94% inhibition efficiency, suggesting halogenation improves surface adsorption .
Comparison with Clinical Agents :
- Linagliptin, a DPP-4 inhibitor, shares the purine-2,6-dione core but has distinct substituents (e.g., butynyl and piperidinyl groups), highlighting the scaffold’s versatility in targeting different enzymes .
Research Findings and Hypotheses
- PDE Inhibition: Compounds like 832 and 869 () inhibit PDE isoforms at nanomolar concentrations, suggesting the target compound’s fluorinated groups may similarly enhance PDE binding via hydrophobic interactions .
- Antiviral Potential: Analog 1 () showed improved fit in SARS-CoV-2 protease pockets due to compact substituents, implying the target’s bulkier groups might reduce efficacy unless optimized .
- Metabolic Stability : Halogenation often reduces oxidative metabolism, as seen in fluorinated triazole inhibitors (), which could extend the target’s half-life .
Biologische Aktivität
7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds similar to 7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown moderate antibacterial and antifungal properties. For instance, derivatives containing fluorinated phenyl groups have demonstrated effectiveness against Escherichia coli and Candida albicans .
- Anti-inflammatory Effects : Some purine derivatives are known to inhibit inflammatory pathways. The presence of the dimethylamino group may enhance this activity by modulating cytokine production .
The biological effects of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit phospholipases and other enzymes involved in inflammatory responses .
- Interaction with Receptors : The structural features suggest potential interactions with adenosine receptors, which play critical roles in various physiological processes including inflammation and immune response .
Case Studies
Several studies have explored the biological implications of structurally related compounds:
- Study on Antibacterial Activity : A series of benzotriazole derivatives were tested against common bacterial strains. One compound showed an MIC (Minimum Inhibitory Concentration) of 6.25 μg/mL against E. coli, suggesting that similar fluorinated derivatives might exhibit comparable potency .
- Inflammation Models : In vivo studies using animal models indicated that compounds with similar purine structures significantly reduced inflammation markers in tissues affected by induced arthritis .
Antimicrobial Activity Comparison
| Compound Name | Structure | MIC (μg/mL) | Target Organism |
|---|---|---|---|
| Compound A | - | 6.25 | E. coli |
| Compound B | - | 12.5 | Candida albicans |
| 7-(4-fluorobenzyl)... | - | TBD | TBD |
Pharmacological Profiles
| Property | Value |
|---|---|
| Molecular Weight | 447.19 g/mol |
| Predicted CCS (Ų) | 209.0 |
| Solubility | Moderate |
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodology :
- Route 1 : Adapt the approach used for structurally similar purine-2,6-dione derivatives. For example, coupling 1,3-dimethylxanthine with fluorinated benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Post-synthesis, purify via column chromatography using a DCM/MeOH gradient (9:1 to 8:2) .
- Route 2 : Use automated sulfonylation (e.g., robotic platforms) to introduce the 4-fluorophenylethylamino group. Optimize solvent choice (anhydrous THF) and stoichiometry (1.2:1 molar ratio of amine to purine core) to minimize side products .
- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Typical yields range from 45–65%, with purity >95% confirmed by HPLC .
Q. Q2. How should researchers validate the structural integrity of this compound?
Methodology :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; methyl groups at δ 3.1–3.3 ppm). Compare to analogous compounds in and .
- 19F NMR : Identify distinct fluorine environments (e.g., para-fluorine signals at δ -115 to -120 ppm) .
- FTIR : Look for carbonyl stretches (C=O at 1650–1700 cm⁻¹) and N-H bends (3340–3400 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular weight (C₂₂H₂₂F₂N₆O₂: 476.18 g/mol) within 2 ppm error .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of fluorinated substituents?
Methodology :
- Variants : Synthesize analogs with modified fluorobenzyl groups (e.g., meta-fluoro, chloro replacements) or altered alkylamino chains (e.g., propyl vs. ethyl).
- Assays : Test binding affinity (e.g., kinase inhibition via fluorescence polarization) and metabolic stability (e.g., liver microsome assays). Compare results to the parent compound.
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target interactions. For example, para-fluorine may enhance hydrophobic binding in kinase pockets .
Q. Q4. What strategies resolve contradictions in spectral data, such as unexpected NMR splitting patterns?
Methodology :
- Case Study : If ¹H NMR shows unexpected multiplicity for the purine methyl groups (e.g., triplet instead of singlet):
- Verify sample purity via HPLC to exclude diastereomeric impurities.
- Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the fluorobenzyl group).
- Compare with crystallographic data (e.g., ’s planar thienopyrimidine system) to identify conformational rigidity .
- Advanced Tools : Use 2D NMR (COSY, NOESY) to assign coupling interactions definitively .
Q. Q5. How can researchers optimize solubility and bioavailability for in vivo studies?
Methodology :
- Salt Formation : Test trifluoroacetate or hydrochloride salts (e.g., ’s trifluoroacetic acid treatment) to improve aqueous solubility .
- Formulation : Use PEG-based nanoparticles or cyclodextrin inclusion complexes. Characterize via dynamic light scattering (DLS) and in vitro release assays.
- Pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification. Adjust dosing based on t₁/₂ and Cₘₐₓ values .
Data Contradiction Analysis
Q. Q6. How to address discrepancies in reported synthetic yields for similar purine derivatives?
Root Causes :
- Reagent Quality : Impurities in fluorobenzyl halides (e.g., ’s aryl halide library compounds) can reduce yields. Use freshly distilled reagents .
- Scale Effects : Automated synthesis () may achieve higher reproducibility at small scales (<1 g) vs. bulk reactions .
- Mitigation : Replicate published protocols (e.g., ’s 16-hour reaction time) and document deviations systematically .
Experimental Design Considerations
Q. Q7. What controls are essential for assessing biological activity in cell-based assays?
Recommendations :
- Negative Controls : Use parent purine scaffolds without fluorinated substituents (e.g., 1,3-dimethylxanthine).
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays).
- Validation : Confirm target engagement via CRISPR knockouts or siRNA silencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
